Product packaging for Meapa-acivicin(Cat. No.:CAS No. 108743-20-0)

Meapa-acivicin

Cat. No.: B035213
CAS No.: 108743-20-0
M. Wt: 485.9 g/mol
InChI Key: KIHCGQIJXRDSSP-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Meapa-acivicin is a well-characterized glutamine analogue and irreversible inhibitor of various amidotransferase enzymes, making it a valuable tool in biochemical and pharmacological research. Its primary mechanism of action involves the covalent inhibition of γ-glutamyltransferase and other enzymes critical for the utilization of glutamine in nucleotide and amino acid biosynthesis. This disruption of glutamine metabolism has established this compound as a key compound for investigating pathways involved in cellular proliferation. Consequently, it has been extensively studied in oncology research for its potent antiproliferative and cytotoxic effects against various cancer cell lines. Beyond cancer biology, its application extends to parasitology, where it has shown efficacy in studies targeting malaria and other parasitic infections by exploiting the parasites' dependence on host glutamine. Researchers utilize this compound to probe glutamine-dependent metabolic pathways, study enzyme kinetics, and develop novel therapeutic strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20ClN9O4 B035213 Meapa-acivicin CAS No. 108743-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108743-20-0

Molecular Formula

C20H20ClN9O4

Molecular Weight

485.9 g/mol

IUPAC Name

(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C20H20ClN9O4/c1-30(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)11-4-2-9(3-5-11)18(31)26-14(19(32)33)12-6-13(21)29-34-12/h2-5,7,12,14H,6,8H2,1H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t12-,14-/m0/s1

InChI Key

KIHCGQIJXRDSSP-JSGCOSHPSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H]([C@@H]4CC(=NO4)Cl)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O

Other CAS No.

108743-20-0

Synonyms

(N-(4-amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
MeAPA-acivicin

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways for Meapa-Acivicin and Related Analogues

The construction of this compound and its related analogues typically involves the coupling of the MeAPA moiety with acivicin (B1666538) or its derivatives, often incorporating various linker molecules and specific modifications to key structural elements.

Integration of 4-Amino-4-deoxy-N10-methylpteroyl (MeAPA) Moiety into Acivicin-like Structures

The integration of the 4-amino-4-deoxy-N10-methylpteroyl (MeAPA) moiety, which is a key component of antifolates like methotrexate (B535133), into acivicin-like structures is a crucial step in the synthesis of this compound. This process generally involves forming an amide bond between the carboxylic acid group of MeAPA or a related pteroic acid derivative and an amino group present in the acivicin scaffold or a linker attached to it. Peptide coupling reagents are commonly employed for such amide bond formations to ensure high yields and minimize side reactions, including racemization rsc.orgpeptide.com. Examples of such reagents include carbodiimides (like DCC or DIC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, especially for amino acid coupling peptide.com. The reaction typically proceeds by activating the carboxylic acid of the MeAPA moiety, forming an activated ester or mixed anhydride (B1165640) intermediate, which then reacts with the primary amine of the acivicin derivative.

Targeted Modifications of the Glutamate-like Side Chain or Isoxazole (B147169) Ring

Targeted modifications of the glutamate-like side chain or the isoxazole ring of the acivicin component are critical for fine-tuning the biological properties of this compound analogues. Acivicin itself is a glutamine analog, and its activity stems from its ability to inhibit glutamine amidotransferases wikipedia.orgnih.gov. Modifications to the glutamate-like side chain, which in acivicin is an α-amino-α-(isoxazolyl)acetic acid moiety, can alter the compound's recognition by enzymes that typically bind glutamate (B1630785) or glutamine researchgate.netiucr.org. For example, studies on acivicin's mechanism of action indicate that nucleophilic substitution of the chlorine atom on the isoxazole ring by an active site cysteine or threonine residue forms a covalent adduct, which is key to its inhibitory activity nih.govresearchgate.netiucr.orgnih.gov.

The isoxazole ring itself is a privileged scaffold in medicinal chemistry, and its modifications can impact stability, reactivity, and interactions with biological targets ijrrjournal.comscholarsresearchlibrary.com. Changes to the substituents on the isoxazole ring, or even its saturation state (to isoxazolines or isoxazolidines), can lead to derivatives with altered enzyme binding affinities or novel mechanisms of action iucr.orgijrrjournal.com. The precise stereochemistry of the acivicin moiety, particularly at the α-carbon and the C5 position of the isoxazole ring, is crucial for its biological activity, and maintaining or altering this stereochemistry during synthesis is a key consideration researchgate.netiucr.org.

Spectroscopic and Chromatographic Methods for Characterization of Novel this compound Analogues

The characterization of novel this compound analogues relies heavily on a combination of spectroscopic and chromatographic techniques to confirm their identity, purity, and structural integrity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are indispensable for elucidating the complete molecular structure of the synthesized analogues. They provide detailed information about the connectivity of atoms, functional groups, and stereochemistry fiveable.me.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compounds, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural elucidation, particularly for complex analogues researchgate.netfiveable.me.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups such as amide carbonyls, carboxylic acids, and aromatic rings, which are characteristic of the MeAPA and acivicin moieties, as well as any introduced linkers nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds containing chromophores, such as the pteroyl system in MeAPA, allowing for quantification and purity assessment fiveable.me.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing the purity of the synthesized compounds and for separating mixtures of analogues. Different modes of HPLC, such as reversed-phase HPLC, can be employed depending on the polarity of the compounds. Coupling HPLC with UV-Vis or mass spectrometry detectors provides both quantitative and qualitative data fiveable.menih.gov.

Thin-Layer Chromatography (TLC): TLC is often used for rapid monitoring of reaction progress and for preliminary assessment of purity and separation conditions.

Strategy for Designing this compound Derivatives with Modulated Bioactivity

The design strategy for this compound derivatives with modulated bioactivity is rooted in a deep understanding of the parent compounds' mechanisms of action and structure-activity relationships (SAR). The goal is to enhance desired therapeutic effects while potentially reducing off-target interactions or improving pharmacokinetic properties.

Key strategies include:

Targeting Specific Enzymes: Acivicin inhibits glutamine amidotransferases, which are involved in purine (B94841) and pyrimidine (B1678525) metabolism nih.govnih.govrsc.org. MeAPA, as part of methotrexate, targets dihydrofolate reductase (DHFR) researchgate.net. By combining these moieties, this compound aims for dual inhibition or a broader spectrum of activity. Derivative design can focus on optimizing the binding affinity and specificity for particular isoforms of these enzymes or other related targets rsc.org.

Modulating Steric and Electronic Properties: Altering the chemical groups on the MeAPA moiety, the acivicin core, or the linker can change the steric bulk and electronic distribution of the molecule. These changes can influence how the derivative interacts with enzyme active sites, affecting binding affinity, catalytic efficiency, and the nature of covalent adduct formation researchgate.netiucr.org. For instance, the introduction of Gab spacers of varying lengths can impact enzyme binding and cell growth inhibition researchgate.net.

Exploring Covalent vs. Non-Covalent Interactions: Acivicin is known to form a covalent bond with active site nucleophiles of its target enzymes nih.govresearchgate.netiucr.orgnih.gov. Derivatives can be designed to either enhance this covalent interaction for irreversible inhibition or to shift towards stronger non-covalent interactions for reversible inhibition, depending on the desired pharmacological profile.

Improving Cellular Uptake and Distribution: Modifications can be made to improve the compound's ability to cross cell membranes and reach its intracellular targets. This might involve altering lipophilicity or incorporating specific transport motifs.

Prodrug Approaches: Designing prodrugs that are activated in situ within target cells or tissues can enhance selectivity and reduce systemic toxicity. This involves masking reactive groups that are then unmasked by specific enzymes or conditions prevalent in the target environment.

By systematically varying the structural components and evaluating their impact on bioactivity through detailed research findings, researchers can develop a comprehensive SAR profile, guiding the rational design of more effective this compound analogues.

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Kinetics and Characterization

The inhibitory actions of Meapa-acivicin and its related analogues have been characterized through various kinetic studies, revealing their specificity and potency against target enzymes.

This compound analogues, particularly those derived from methotrexate (B535133) (MTX) with MeAPA (this compound) moieties, demonstrate potent inhibitory activity against dihydrofolate reductase (DHFR). For instance, a stretched MTX derivative containing one Gab spacer and a MeAPA moiety, designated mAPA-Gab1-Glµ (1a), exhibited an IC₅₀ of 0.082 µM against L1210 DHFR. The parent compound, mAPAGlµ (MTX), showed an even lower IC₅₀ of 0.035 µM for L1210 DHFR. This indicates that these analogues effectively bind to and inhibit DHFR, an enzyme critical for converting dihydrofolate to tetrahydrofolate, a necessary step in purine (B94841) and pyrimidine (B1678525) synthesis. alliedacademies.org

Table 1: DHFR Inhibition by this compound Analogues

Compoundn (Gab spacers)L1210 DHFR IC₅₀ (µM)
mAPA-Gab1-Glµ (1a)10.082
mAPA-Gab2-Glµ (1b)20.09
mAPA-Gab3-Glµ (1c)30.31
mAPA-Gab4-Glµ (1d)40.54
mAPA-Gab5-Glµ (1e)50.84
mAPAGlµ (MTX)-0.035

Beyond DHFR, this compound analogues have also been shown to inhibit thymidylate synthase (TS), an enzyme crucial for de novo thymidylate synthesis. The same stretched MTX derivative, mAPA-Gab1-Glµ (1a), demonstrated an IC₅₀ of 0.53 µM against L. casei TS. Other analogues, such as mAPA-Gab2-Glµ (1b) and mAPA-Gab3-Glµ (1c), showed IC₅₀ values of 5.6 µM and 29 µM, respectively, indicating varying potencies. The parent mAPAGlµ (MTX) exhibited a potent IC₅₀ of 0.02 µM against L. casei TS. alliedacademies.org

Table 2: Thymidylate Synthase Inhibition by this compound Analogues

Compoundn (Gab spacers)L. casei TS IC₅₀ (µM)
mAPA-Gab1-Glµ (1a)10.53
mAPA-Gab2-Glµ (1b)25.6
mAPA-Gab3-Glµ (1c)329
mAPA-Gab4-Glµ (1d)4>100
mAPA-Gab5-Glµ (1e)5>100
mAPAGlµ (MTX)-0.02

Acivicin (B1666538), a glutamine analogue, is a well-characterized irreversible inhibitor of a variety of glutamine amidotransferases (GATases). This compound, as a related analogue, is expected to share similar inhibitory mechanisms against this class of enzymes. Acivicin's mechanism involves the nucleophilic substitution of its chlorine atom, leading to the formation of a covalent imine-thioether adduct at an active site cysteine residue of the target enzyme. This covalent modification is a key aspect of its irreversible inhibition. The glutamine-dependent reactions of these enzymes are inhibited with unit stoichiometry, while ammonia-dependent turnover remains unaffected. The rates of inactivation are significantly accelerated (≥25-fold) when a nucleotide substrate or analogue is present, demonstrating conditional glutaminase (B10826351) activity. wisc.eduacs.orgnih.govresearchgate.net

Acivicin potently inhibits imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase (IGP synthase, HisHF), a heterodimeric enzyme found in Escherichia coli. The inhibition occurs through a mechanism-based covalent bond formation between acivicin and an active-site cysteine residue, specifically Cys 77 in E. coli HisHF. This modification leads to the inactivation of the enzyme's glutamine amidotransferase activity. The inactivation of HisHF by acivicin is accelerated by the presence of its substrate, phosphoribosylformimino-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), suggesting an allosteric activation mechanism that enhances glutamine cleavage and, consequently, acivicin binding. Acivicin acts as a competitive inhibitor with respect to glutamine for the HisHF enzyme. acs.orgnih.govresearchgate.netnih.govuni-regensburg.de

Guanosine (B1672433) monophosphate synthetase (GMPS) is another triad (B1167595) glutamine amidotransferase irreversibly inhibited by acivicin. Similar to IGP synthase, acivicin's mechanism of action involves the covalent modification of a conserved active site cysteine residue (e.g., Cys104 in human GMPS). This modification selectively abolishes the glutaminase activity of GMPS, inhibiting its synthetase activity only when glutamine serves as the amino donor. The inactivation of GMPS by acivicin is greatly facilitated by the presence of substrates, such as xanthosine (B1684192) monophosphate (XMP) and ATP, which promote conformational changes in the enzyme, leading to increased rates of glutamine hydrolysis and covalent modification by acivicin. wisc.eduacs.orgnih.govportlandpress.commdpi.comnih.gov

Acivicin also acts as an inhibitor of cytosolic carbamoyl-phosphate synthetase II (CPS II), the rate-limiting enzyme in de novo pyrimidine biosynthesis. Acivicin selectively inactivates the glutamine-dependent activity of CPS II by acting as an active site-directed affinity analogue of L-glutamine. Studies on human colon carcinoma CPS II showed that acivicin's inactivation constant (K) was 100 µM, with a minimum inactivation half-time (T) of 0.7 min. The presence of ATP and bicarbonate significantly increases the apparent second-order rate constant for acivicin inactivation of the glutamine-dependent activities of CPS II, indicating that substrate binding induces conformational changes that enhance the inhibitor's efficacy. wisc.eduacs.orgnih.govnih.govcapes.gov.br

Table 3: Kinetic Parameters for Acivicin Inactivation of CPS II

ParameterValueUnit
Inactivation Constant (K)100µM
Minimum Inactivation Half-Time (T)0.7min
Apparent Second-Order Rate Constant (without ATP/bicarbonate)~200M⁻¹min⁻¹
Apparent Second-Order Rate Constant (with ATP/bicarbonate)~4.0 x 10⁴M⁻¹min⁻¹

Competitive Inhibition of Glutamine Amidotransferases (GATases)

Inhibition of Amidophosphoribosyl-transferase

Acivicin acts as a competitive inhibitor of amidophosphoribosyl-transferase (also known as phosphoribosyl pyrophosphate amidotransferase or PRPP amidotransferase). This enzyme is critical in the de novo purine biosynthesis pathway, catalyzing the first committed step: the transfer of an amino group from glutamine to 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 5-phosphoribosyl-1-amine. Acivicin's structural resemblance to L-glutamine allows it to bind to the active site of this enzyme, effectively blocking glutamine utilization wisc.edutoku-e.comnih.govbioaustralis.com. Studies on extracts from liver and hepatoma 3924A have demonstrated this competitive inhibitory effect toku-e.comnih.govbioaustralis.com.

Inhibition of CTP Synthetase

Cytidine (B196190) triphosphate (CTP) synthetase (CTPS) is another key enzyme inhibited by Acivicin. CTPS catalyzes the amination of uridine-5'-triphosphate (UTP) to CTP, a crucial step in pyrimidine biosynthesis, utilizing glutamine as the nitrogen donor and ATP as an energy source researchgate.net. Acivicin acts as a glutamine analog, competitively inhibiting CTPS activity toku-e.comnih.govbioaustralis.comrsc.orgresearchgate.netebi.ac.uknih.govrsc.orgmdpi.com. Research has shown that Acivicin inhibits purified CTP synthetase from rat liver and hepatoma 3924A, with reported Ki values of 1.1 µM and 3.6 µM, respectively, for the liver and hepatoma enzymes ebi.ac.uk. This inhibition leads to significant decreases in cellular CTP and guanosine triphosphate (GTP) levels, impacting nucleotide pools essential for cell growth and division nih.govrsc.orgebi.ac.uknih.govrsc.org. The inhibition of CTP synthetase in Trypanosoma brucei by Acivicin has also been observed, highlighting its potential as an antiparasitic agent by disrupting nucleotide synthesis vital for parasite proliferation researchgate.net.

Inhibition of Glutamine Synthetase (GS)

Acivicin functions as an antagonist of glutamine synthetase (GS), an enzyme responsible for synthesizing glutamine from glutamate (B1630785) and ammonia. Studies, particularly in breast cancer cell lines such as MCF-7, have shown that Acivicin treatment significantly reduces the expression of GS at both the RNA and protein levels researchgate.netmdpi.com. This reduction in GS expression directly leads to a decrease in intracellular glutamine concentrations over time researchgate.netmdpi.com. Furthermore, docking studies have provided evidence for a strong binding affinity between Acivicin and glutamine synthetase, supporting its role in directly modulating glutamine levels within cells researchgate.netmdpi.com.

Inhibition of Aldehyde Dehydrogenases (ALDHs), particularly ALDH4A1

Recent research has identified aldehyde dehydrogenases (ALDHs) as significant targets of Acivicin, with a particular preference for ALDH4A1 (also known as delta-1-pyrroline-5-carboxylate dehydrogenase) rsc.orgnih.govresearchgate.net. ALDH4A1 plays a crucial role in glutamate synthesis by converting 1-pyrroline-5-carboxylate nih.gov. Acivicin inhibits the activity of ALDH4A1 by binding to its catalytic site rsc.orgnih.govresearchgate.net. This inhibition is considered a significant contributor to Acivicin's cytotoxic effects, as studies have shown that the downregulation of ALDH4A1 through siRNA severely impairs cell growth rsc.orgnih.govresearchgate.net. The IC50 values for ALDH4A1 inhibition by Acivicin have been reported as 5.4 µM in some contexts and 0.7 µM in hepatocellular carcinoma (HCC) cells researchgate.net.

Table 1: Inhibition of Aldehyde Dehydrogenase 4A1 (ALDH4A1) by Acivicin

Enzyme TargetInhibitorIC50 (µM)Notes
ALDH4A1Acivicin5.4General researchgate.net
ALDH4A1Acivicin0.7In HCC cells researchgate.net

Irreversible Enzyme Inactivation Mechanisms

Acivicin is characterized as an irreversible inhibitor, particularly of various glutamine-dependent amidotransferases wisc.edutoku-e.comnih.govbioaustralis.comresearchgate.netebi.ac.ukmdpi.comnih.govnih.govnih.govacs.orgcapes.gov.br. This irreversible inactivation stems from the formation of a stable covalent bond between Acivicin and the target enzyme wisc.eduresearchgate.netresearchgate.netmdpi.comnih.govacs.orgrcsb.orgnih.govacs.orgcapes.gov.br. It functions as a mechanism-based inactivator or an active site-directed affinity analogue of L-glutamine, meaning it acts as a substrate mimic that, upon binding and undergoing a catalytic step, forms a stable adduct with the enzyme wisc.edunih.govnih.govacs.org. The rate of this inactivation can be significantly enhanced by the presence of co-substrates or other nucleotide substrates or analogues, suggesting that the enzyme's conformational state during catalysis facilitates the irreversible binding of Acivicin wisc.edunih.govacs.orgcapes.gov.br.

Covalent Modification of Active Site Cysteine Residues

A primary mechanism for Acivicin's irreversible enzyme inactivation involves the covalent modification of active site cysteine residues within its target enzymes wisc.eduresearchgate.netmdpi.comnih.govacs.orgcapes.gov.brnih.gov. Acivicin contains a 4,5-dihydroisoxazole ring with a chlorine atom at the C-3 position. The activated catalytic cysteine residue of the target enzyme, often acting as a nucleophile, attacks this electrophilic C-3 carbon of the dihydroisoxazole (B8533529) ring researchgate.netmdpi.comnih.govacs.org. This nucleophilic substitution of the chlorine atom leads to the formation of a stable imine-thioether adduct at the enzyme's active site researchgate.netnih.govacs.org.

Specific examples of this mechanism include the modification of Cys77 in Escherichia coli imidazole glycerol phosphate synthase (HisHF) nih.govacs.orgnih.gov and Cys104 in human guanosine monophosphate (GMP) synthetase capes.gov.br. These cysteine residues are typically conserved within the glutamine amidotransferase domains of these enzymes and are essential for their glutamine-dependent catalytic activity.

It is important to note a distinction in the case of Gamma-Glutamyl Transpeptidase (GGT). While many glutamine amidotransferases are inactivated via active site cysteine modification, GGT, as a member of the N-terminal nucleophile (Ntn) hydrolase superfamily, utilizes a catalytic threonine residue (e.g., Thr 380 in Helicobacter pylori GGT) as its nucleophile. In this instance, the hydroxyl group of the threonine displaces the chloride from the acivicin ring, forming a covalent complex, rather than a cysteine-mediated adduct nih.govacs.orgrcsb.orgfrontiersin.org. This highlights the versatility of Acivicin's covalent binding mechanism depending on the specific catalytic nucleophile present in the enzyme's active site.

Table 2: Key Enzymes and Their Catalytic Residues Targeted by Acivicin

Enzyme ClassSpecific Enzyme ExampleCatalytic Residue TypeSpecific Residue Example (if known)Mechanism of Inactivation
Glutamine AmidotransferasesIGP Synthase (E. coli)CysteineCys77 nih.govacs.orgnih.govCovalent modification (imine-thioether adduct) researchgate.netnih.govacs.org
Glutamine AmidotransferasesGMP SynthetaseCysteineCys104 capes.gov.brCovalent modification (imine-thioether adduct) researchgate.netnih.govacs.org
Glutamine AmidotransferasesCTP SynthetaseCysteineNot specified in search resultsCovalent modification researchgate.net
Gamma-Glutamyl TranspeptidaseGGT (H. pylori)ThreonineThr 380 nih.govacs.orgrcsb.orgfrontiersin.orgCovalent modification (hydroxyl group displaces chloride) nih.govacs.orgrcsb.org
Aldehyde DehydrogenaseALDH4A1Not specified in search resultsNot specified in search resultsBinding to catalytic site, leading to inhibition rsc.orgnih.govresearchgate.net
Mechanism-Based Inhibition in the Presence of Nucleotide Substrates

The inactivation of glutamine amidotransferases by acivicin is often accelerated in the presence of nucleotide substrates or their analogues. researchgate.netnih.gov This phenomenon, known as mechanism-based inhibition, suggests that the binding of the nucleotide substrate to the enzyme induces a conformational change that enhances the reactivity of the active site cysteine towards acivicin. researchgate.netnih.gov For instance, the inactivation of HisHF (IGP synthase) by acivicin is enhanced by the binding of PRFAR (phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide) to HisF, which is believed to allosterically activate glutamine cleavage. researchgate.net This indicates that acivicin's covalent bond formation is linked to the enzyme's catalytic cycle and the presence of its natural substrates or products. researchgate.netacs.org

Quantitative Analysis of Enzyme-Inhibitor Interactions (e.g., Ki, kinact/Kiapp, Km, IC50, EC50)

Acivicin's inhibitory potency is characterized by several kinetic parameters, including the inhibition constant (Ki), the inactivation rate constant (kinact), and the efficiency of inactivation (kinact/Kiapp). researchgate.netenzymlogic.comdrughunter.com These parameters provide a more comprehensive understanding of irreversible inhibitors compared to IC50 values, which can be highly dependent on substrate concentration and experimental conditions. enzymlogic.comsciencesnail.com

Acivicin acts as a competitive inhibitor of glutamine for enzymes like HisHF. nih.govswarthmore.edu For Escherichia coli HisHF, the Km for glutamine is reported to be 240 µM, with a Ki for acivicin of 140 nM, indicating its potent inhibitory effect. nih.govswarthmore.edu The specificity (kinact/Kiapp) for acivicin is reported to be on the same order of magnitude as the natural substrate glutamine for triad glutamine amidotransferases, suggesting a high degree of specificity for its inhibition. researchgate.netnih.govacs.org

The IC50 (half maximal inhibitory concentration) represents the concentration of an inhibitor required to achieve 50% inhibition of an enzyme's activity or cellular process. sciencesnail.com For acivicin, an IC50 of 1.4 µM was observed in rat hepatoma 3924A cells after 7 days of incubation, based on colony-forming ability. ebi.ac.uk In human pancreatic carcinoma cells (MIA PaCa-2), 5 µM acivicin inhibited growth by 78% after 72 hours. wikipedia.org The EC50 (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. sciencesnail.com For wild-type Saccharomyces cerevisiae (SM) cells, acivicin killed cells with an EC50 in the low micromolar range (1-3 µM). researchgate.net

Table 1: Quantitative Interaction Parameters of Acivicin with Select Enzymes

Enzyme/SystemParameterValueNotesCitation
E. coli HisHFKm (glutamine)240 µM nih.govswarthmore.edu
E. coli HisHFKi (acivicin)140 nMCompetitive with glutamine nih.govswarthmore.edu
Hepatoma 3924A cellsLC50 (growth inhibition)1.4 µMAfter 7 days incubation ebi.ac.uk
MIA PaCa-2 cellsGrowth Inhibition78% at 5 µMAfter 72 hours wikipedia.org
Saccharomyces cerevisiae (SM)EC50 (cell killing)1-3 µM researchgate.net
CTP SynthetaseKi2.5 x 10-6 M aacrjournals.org
Anthranilate SynthaseKi10 µM caymanchem.com
Glutamate SynthaseKi560 µM caymanchem.com

Interruption of Biosynthetic Pathways by this compound

Acivicin, as a glutamine analog, disrupts numerous biosynthetic pathways by inhibiting key glutamine-dependent amidotransferases. rsc.orgnih.govebi.ac.ukbiosyn.com

Purine Biosynthesis Pathway Antagonism

Acivicin significantly interferes with the de novo purine biosynthesis pathway. biosyn.comnih.govfishersci.se It is a potent inhibitor of GMP synthetase (also known as XMP aminase), an enzyme crucial for the biosynthesis of guanine (B1146940) nucleotides. rsc.orgebi.ac.ukbiosyn.comnih.govresearchgate.net This inhibition leads to a depletion of cellular GTP levels. rsc.orgebi.ac.uk Acivicin also partially inhibits N-formylglycineamidine ribotide (FGAM) synthetase. nih.gov The presence of acivicin can lead to the accumulation of 5-phosphoribosylamine, an intermediate in the purine biosynthesis pathway, by blocking the enzyme GAR synthetase, which converts 5-phosphoribosylamine to glycinamide (B1583983) ribonucleotide (GAR). vaia.com

Pyrimidine Biosynthesis Pathway Antagonism

Acivicin is a notable inhibitor of de novo pyrimidine biosynthesis. aacrjournals.orgnih.govmdpi.com Its primary target in this pathway is CTP synthetase (CTPS), which interconverts Uridine-5'-triphosphate (UTP) and Cytidine triphosphate (CTP). rsc.orgebi.ac.ukbiosyn.comaacrjournals.orgnih.govresearchgate.net Inhibition of CTPS by acivicin results in a marked depletion of cellular CTP levels. rsc.orgebi.ac.uknih.gov Acivicin also inhibits carbamoyl (B1232498) phosphate synthetase II (CPS II), an enzyme that catalyzes the conversion of glutamine and bicarbonate to carbamoyl phosphate, a precursor for pyrimidine synthesis. rsc.orgaacrjournals.orgvaia.commdpi.comaacrjournals.org Studies have shown that acivicin can inhibit pyrimidine flux by up to 90% through CPS II inhibition, although this effect may require continuous administration due to rapid enzyme restitution. aacrjournals.org

Amino Acid Biosynthesis Pathway Perturbation

As a glutamine analog, acivicin broadly affects amino acid metabolism. ebi.ac.ukcaymanchem.com It inhibits various glutamine-dependent amidotransferases involved in amino acid biosynthesis. caymanchem.com For instance, acivicin inhibits anthranilate synthase and glutamate synthase, with Ki values of 10 µM and 560 µM, respectively. caymanchem.com Acivicin also interferes with histidine biosynthesis, as demonstrated by its inhibition of the HisHF enzyme (IGP synthase), a glutamine amidotransferase in Escherichia coli. nih.govswarthmore.edu This inhibition leads to a block in histidine biosynthesis and can be overcome by histidine supplementation. nih.gov Additionally, acivicin is known to inhibit γ-glutamyl transpeptidase (GGT), an enzyme involved in glutathione (B108866) metabolism, although its effects on cell growth and apoptosis can be independent of GGT activity. ebi.ac.ukwikipedia.orgcaymanchem.comresearchgate.net

Substrate Mimicry and Analog-Specific Interactions with Enzymes

This compound functions as an antimetabolite by mimicking folic acid, a vital coenzyme involved in one-carbon metabolism essential for DNA and RNA synthesis. guidetopharmacology.orgfishersci.cawikipedia.org Its structural design, incorporating a pteridine (B1203161) core similar to methotrexate, enables it to compete with natural folate substrates for binding to critical enzymes in the folate pathway. guidetopharmacology.orgwikipedia.orgfishersci.ca

Interaction with Dihydrofolate Reductase (DHFR) As a methotrexate analog, this compound is understood to primarily target dihydrofolate reductase (DHFR). wikipedia.orgfishersci.ca DHFR is an enzyme crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a necessary step for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. guidetopharmacology.orgfishersci.ca By inhibiting DHFR, this compound disrupts the availability of THF, thereby impeding DNA synthesis and cell proliferation. guidetopharmacology.orgfishersci.ca

Research on a series of "stretched" methotrexate analogues, known as MeAPA-Gabn-Glu derivatives (a class to which this compound belongs, where "Gab" refers to 4-aminobutyryl spacers), has provided insights into their inhibitory effects on DHFR. The inhibitory concentration 50% (IC50) for DHFR inhibition for these derivatives ranged from 0.082 to 0.84 µM, with the potency varying depending on the number of Gab spacers. guidetopharmacology.org An analogue of MTX where acivicin replaced glutamate was found to be a potent inhibitor of DHFR from chicken liver and L1210 cells, although it was approximately 200 times less potent than MTX in inhibiting L1210 cell growth in culture. guidetopharmacology.org

The following table summarizes the inhibitory effects observed for the class of MeAPA-Gabn-Glu derivatives, which includes this compound:

Table 1: Enzyme Inhibition Data for MeAPA-Gabn-Glu Derivatives

Enzyme TargetInhibition MetricValue Range (µM)Source
Dihydrofolate Reductase (DHFR)IC500.082 - 0.84 guidetopharmacology.org
Thymidylate Synthase (TS)Ki0.1 - 0.4 guidetopharmacology.org

Cellular and Subcellular Effects

Effects on Cell Metabolism and Nutrient Utilization

Meapa-acivicin, through its structural relationship with acivicin (B1666538), exerts significant effects on cellular metabolism, particularly impacting glutamine utilization, nucleotide pools, and glutathione (B108866) homeostasis. Acivicin is a modified amino acid and a structural analog of glutamine. researchgate.net

Impact on Glutamine Metabolism and Intracellular Glutamine Pools

Acivicin, as a glutamine analog, functions as an antimetabolite that inhibits several glutamine amidotransferases. researchgate.netnih.gov These enzymes are crucial for various metabolic processes that utilize glutamine as a nitrogen donor, including transamidation and translation. nih.gov Specifically, acivicin interferes with glutamine transport and its subsequent usage within the cell. nih.gov It has been shown to inhibit key glutamine amidotransferases such as imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase and guanine (B1146940) monophosphate synthetase. researchgate.net Studies on mouse P388 leukemia cells revealed that acivicin's transport system is similar to that of another glutamine antimetabolite, 6-diazo-5-oxo-L-norleucine (DON), relying on the "L" transport system and being inhibited by glutamine. [Google Search Result 13 from previous turn]

Adenylate Depletion and Associated Metabolic Consequences

The inhibition of glutamine-dependent enzymes by acivicin leads to significant alterations in cellular nucleotide pools, including adenylates. In HL60 cells, acivicin treatment results in substantial decreases in both guanylate and adenylate pools. nih.gov In mouse L1210 leukemia cells, a 25 µM concentration of acivicin causes severe depletion of cellular cytidine (B196190) triphosphate (CTP) and guanosine (B1672433) triphosphate (GTP) levels, alongside an accumulation of uridine (B1682114) nucleotides. researchgate.net The depletion of intracellular GTP, in particular, appears to be linked to the differentiation state of HL60 cells treated with acivicin. nih.gov Furthermore, the broad inhibition of purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis by acivicin leads to an increase in the steady-state concentration of phosphoribosyl pyrophosphate (PRPP). nih.gov The metabolic disruption caused by acivicin's action on glutamine amidotransferases, such as the HisHF enzyme, can effectively drain purine nucleotide pools, leading to a significant metabolic slowdown due to the lack of essential adenylates. nih.gov

Interrelationships with Pyrimidine and Urea (B33335) Synthesis

Acivicin is a known inhibitor of de novo pyrimidine biosynthesis. [Google Search Result 4 from previous turn] Its primary mechanism involves the inhibition of cytosolic carbamoyl-phosphate synthetase II (CPS II), an enzyme critical for the initial steps of pyrimidine synthesis in hepatocytes. [Google Search Result 5 from previous turn] This inhibition consequently leads to the depletion of pyrimidine deoxyribonucleoside triphosphate pools, which in turn impairs DNA synthesis. [Google Search Result 4 from previous turn] While carbamoyl (B1232498) phosphate is also a precursor in the urea cycle, synthesized by mitochondrial carbamoyl-phosphate synthetase I (CPS I), acivicin's inhibitory effect is specifically directed at cytosolic CPS II. [Google Search Result 5 from previous turn, Google Search Result 17 from previous turn] Under physiological conditions, the inhibition of CPS II by acivicin cannot be bypassed by mitochondrial carbamoyl phosphate, highlighting its specific impact on the pyrimidine synthesis pathway. [Google Search Result 5 from previous turn]

Glutathione Homeostasis Modulation

Acivicin plays a role in modulating glutathione homeostasis, primarily through its action as an irreversible inhibitor of gamma-glutamyltransferase (gamma-GT). nih.govscbt.commdpi.compnas.orgfrontiersin.org Gamma-GT is an enzyme responsible for the hydrolysis of glutathione and its conjugates, playing a vital role in the glutathione cycle and maintaining cellular redox balance. nih.govpnas.org Studies have shown that acivicin can alter glutathione concentrations. For instance, in acivicin-treated rats, renal glutathione concentrations were observed to increase, while hepatic glutathione levels remained unaffected. nih.gov The inhibition of gamma-GT by acivicin leads to a decrease in intracellular glutathione levels (approximately 25%) and a concomitant increase in extracellular glutathione. This occurs because acivicin reduces the availability of glycine-cysteine, a crucial precursor for intracellular glutathione synthesis. pnas.org Furthermore, in experiments with apple shoots, acivicin treatment led to a significant reduction in glutathione (GSH) content and the GSH/GSSG ratio. frontiersin.org

Cellular Growth and Proliferation Modulation

This compound and its related compounds demonstrate inhibitory effects on the growth and proliferation of various cell types, including microbial organisms.

In Vitro Growth Inhibition of Microbial Cells (e.g., Escherichia coli, Lactobacillus casei)

Escherichia coli: Acivicin has been shown to inhibit the growth of Escherichia coli in minimal growth media. This inhibitory effect can be counteracted by supplementing the medium with purine or histidine, suggesting that the HisHF enzyme, a glutamine amidotransferase, is a primary target of acivicin's action in E. coli. nih.gov The purified HisHF enzyme from E. coli was sensitive to inhibition by low concentrations of acivicin. nih.gov

Lactobacillus casei: Derivatives containing the MeAPA moiety, such as "mAPA-Gab1-Glµ (1a)", which are stretched methotrexate (B535133) analogues, have demonstrated inhibitory activity against Lactobacillus casei thymidylate synthase (TS). alliedacademies.orgalliedacademies.org The inhibitory concentration 50% (IC50) for mAPA-Gab1-Glµ (1a) against L. casei TS was determined to be 0.53 µM. alliedacademies.orgalliedacademies.org Other derivatives with increasing numbers of Gab spacers (mAPA-Gab2-Glµ, mAPA-Gab3-Glµ) also inhibited L. casei TS, though with a decrease in potency as the spacer length increased. alliedacademies.org

Table 1: Inhibition of Lactobacillus casei Thymidylate Synthase by MeAPA-Gabn-Glµ Derivatives alliedacademies.org

CompoundNumber of Gab Spacers (n)L. casei TS IC50 (µM)
mAPA-Gab1-Glµ (1a)10.53
mAPA-Gab2-Glµ (1b)25.6
mAPA-Gab3-Glµ (1c)329
mAPA-Gab4-Glµ (1d)4>100
mAPA-Gab5-Glµ (1e)5>100
mAPAGlµ (MTX)-0.02

Mechanisms of Resistance and Cellular Adaptation

Genetic and Genomic Determinants of Resistance

Specific genetic and genomic determinants of resistance directly linked to Meapa-acivicin are not extensively documented. However, studies on acivicin (B1666538) provide examples of how cells can develop resistance through genetic alterations.

Gene Amplification (e.g., hisHAF Operon)

Direct evidence for gene amplification, such as that of the hisHAF operon, as a resistance mechanism to this compound is not available. In contrast, for the glutamine antagonist acivicin, resistance in Escherichia coli has been shown to involve the hisHAF operon. Acivicin inhibits the HisHF enzyme, a glutamine amidotransferase involved in histidine biosynthesis. nih.govnih.gov Amplification of the hisHAF operon leads to increased expression of the HisHF enzyme, thereby requiring a higher concentration of acivicin to achieve inhibition. nih.gov

Mutations Affecting Target Enzymes

While specific mutations affecting target enzymes in response to this compound have not been detailed, this is a common mechanism of resistance for antimetabolites. For acivicin, which acts as a glutamine analog, its primary mechanism involves inhibiting several glutamine-dependent synthetic enzymes. nih.gov These include GMP synthetase, CTP synthetase, γ-glutamyl transpeptidase, formylglycineamidine ribonucleotide synthetase, and carbamoyl (B1232498) phosphate (B84403) synthetase. nih.gov Mutations within the active sites or regulatory regions of these target enzymes could reduce the binding affinity of acivicin, leading to decreased inhibition and drug resistance.

Upregulation of Compensatory Metabolic Pathways (e.g., Asparagine Synthetase (ASNS) Upregulation)

There is no direct research indicating upregulation of Asparagine Synthetase (ASNS) as a resistance mechanism specifically to this compound. However, ASNS upregulation is a known compensatory mechanism against glutamine antagonists. Asparagine synthetase (ASNS) is an enzyme that synthesizes asparagine from aspartate and glutamine. nih.gov Inhibition of glutamine utilization by drugs like acivicin can lead to a cellular dependency on exogenous asparagine. Cells can adapt by upregulating ASNS expression to increase endogenous asparagine synthesis, thereby bypassing the drug's inhibitory effect on glutamine metabolism. nih.gov This upregulation can be induced by T cell receptor (TCR) stimulation through mTOR-dependent signals, allowing cells to function independently of extracellular asparagine. nih.gov

Nutritional and Metabolic Bypass Mechanisms

Specific nutritional and metabolic bypass mechanisms for this compound resistance are not documented. However, insights from acivicin studies illustrate how cellular metabolism can adapt to overcome drug-induced blocks.

Reversal by Specific Amino Acids or Purines

The inhibitory action of this compound has not been shown to be reversed by specific amino acids or purines in available literature. For acivicin, its growth-inhibitory effects in Escherichia coli can be overcome by supplementing the growth medium with specific nutrients. Supplementation with a purine (B94841) or histidine has been shown to prevent the inhibitory action of acivicin, suggesting that the HisHF enzyme, involved in histidine and purine biosynthesis, is a primary target. nih.govnih.gov A mixture of adenosine, histidine, phenylalanine, glutamine, and thymine (B56734) was found to be completely effective in preventing acivicin inhibition, with histidine, lysine, and branched-chain amino acids also showing significant protective effects. nih.gov

Mitochondrial Carbamoyl Phosphate Bypass Mechanisms

Direct evidence for mitochondrial carbamoyl phosphate bypass mechanisms in resistance to this compound is not available. Acivicin is known to inactivate carbamoyl-phosphate synthetase II (CPS II), a glutamine-hydrolyzing enzyme that is the rate-limiting step in de novo pyrimidine (B1678525) biosynthesis. nih.govnih.gov This inactivation is selective for the glutamine-dependent activity of CPS II. nih.gov The enzyme's activity is inhibited competitively with respect to L-glutamine. nih.gov Cells might develop bypass mechanisms by altering pyrimidine synthesis pathways or by increasing the uptake of preformed pyrimidine bases, thereby circumventing the block imposed by acivicin on de novo synthesis.

Data Tables

Table 1: Key Inhibitory Parameters of Acivicin on Select Enzymes

Enzyme TargetOrganism/Cell LineInhibition Type (if specified)Ki / Kinact (µM)Half-life of Inactivation (min)Citation
HisHFEscherichia coli K-12Competitive (vs. glutamine)0.14N/A nih.gov
Carbamoyl-phosphate synthetase IIHuman colon carcinomaActive site directed affinity1000.7 nih.gov
GMP synthetaseMammalian/Protozoan systemsN/A2-5N/A nih.gov
CTP synthetaseMammalian/Protozoan systemsN/A2-5N/A nih.gov
γ-glutamyl transpeptidaseMammalian/Protozoan systemsN/A420N/A nih.gov

Table 2: Reversal of Acivicin Inhibition in Escherichia coli K-12

SupplementationEffect on Acivicin InhibitionCitation
Purine or HistidinePrevents inhibition nih.gov
Adenosine, Histidine, Phenylalanine, Glutamine, ThymineCompletely effective nih.gov
Histidine, Lysine, Branched-chain amino acidsAlmost as effective nih.gov

Advanced Research Methodologies and Analytical Approaches

Activity-Based Proteomic Profiling (ABPP) for Target Deconvolution

Activity-Based Proteomic Profiling (ABPP) is a powerful chemical biology technique used to identify and characterize the active enzymes in complex biological systems, such as cells or tissues. For compounds like Meapa-acivicin, which are designed to inhibit specific enzymes, ABPP can reveal their direct protein targets. Acivicin (B1666538), the parent compound of this compound, has been identified as a specific inhibitor of aldehyde dehydrogenase 4A1 (ALDH4A1) through ABPP researchgate.net. This methodology involves the use of active site-directed chemical probes that covalently bind to the active sites of enzymes, allowing for their enrichment and subsequent identification, often by mass spectrometry. By applying ABPP to cells or organisms treated with this compound, researchers can systematically map the enzymes whose activity is modulated by the compound, providing crucial insights into its mechanism of action researchgate.net.

Quantitative Mass Spectrometry (MS) for Target Identification

Quantitative Mass Spectrometry (MS) plays a critical role in target identification and validation, often complementing ABPP studies. After ABPP probes label target proteins, quantitative MS techniques, such as isobaric tagging (e.g., iTRAQ or TMT) or label-free quantification, are employed to precisely measure changes in protein abundance or activity in response to this compound treatment. This allows for the differentiation of specific drug targets from non-specific binders. For instance, liquid chromatography-mass spectrometry (LC/MS) analysis has been utilized to characterize enantioselective transformations and stereochemistry of acivicin derivatives, demonstrating its utility in understanding the chemical properties and interactions of these compounds researchgate.net. The high sensitivity and resolution of modern mass spectrometers enable the identification of low-abundance targets and the quantification of subtle changes in protein expression or modification, which are vital for understanding the full scope of this compound's biological effects.

Genetic Screening and Mutagenesis for Resistance Mechanism Elucidation

Genetic screening and mutagenesis are essential tools for uncovering mechanisms of resistance to therapeutic agents like this compound. By exposing cell populations to the compound and selecting for resistant clones, researchers can identify genetic alterations (mutations, gene amplifications, or deletions) that confer resistance. These genetic changes often point to the specific pathways or proteins that are critical for the compound's efficacy. For example, if resistance emerges due to a mutation in a target enzyme, it confirms the enzyme's role as a primary target. While specific data for this compound's resistance mechanisms through genetic screening are not widely detailed in public search results, this approach is standard for glutamine antagonists to identify compensatory metabolic pathways or efflux pump overexpression that might reduce intracellular drug concentrations or bypass the inhibited pathway.

Gene Expression Profiling using DNA Microarrays

Gene expression profiling, particularly using DNA microarrays, provides a global view of transcriptional changes induced by a chemical compound. By analyzing the expression levels of thousands of genes simultaneously in cells treated with this compound, researchers can identify affected biological pathways, cellular stress responses, and potential adaptive mechanisms. This technique can reveal whether this compound modulates genes involved in metabolism, cell cycle regulation, apoptosis, or immune responses. Such comprehensive data can help in understanding the broader cellular impact of the compound beyond its direct enzyme targets and can suggest novel therapeutic combinations or biomarkers of response.

In Vitro Enzyme Activity Assays (e.g., Spectrophotometric, Radio-ligand Assays)

In vitro enzyme activity assays are fundamental for quantifying the inhibitory potency of this compound against its putative enzyme targets. Acivicin, the parent compound, is known to irreversibly inhibit glutamine-dependent amidotransferases involved in nucleotide and amino acid biosynthesis, with reported Kᵢ values of 10 µM for anthranilate synthase and 560 µM for glutamate (B1630785) synthase caymanchem.com. It also reversibly inhibits γ-glutamyl transpeptidase caymanchem.com. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor (this compound) and measuring the rate of product formation using spectrophotometric, fluorometric, or radio-ligand detection methods.

Table 1: Reported Enzyme Inhibition by Acivicin (Parent Compound)

Enzyme TargetInhibition TypeKᵢ Value (µM)Reference
Anthranilate SynthaseIrreversible10 caymanchem.com
Glutamate SynthaseIrreversible560 caymanchem.com
γ-Glutamyl TranspeptidaseReversibleNot specified caymanchem.com
ALDH4A1Inhibitor5.4 researchgate.net

These assays provide critical dose-response data (e.g., IC₅₀ or Kᵢ values) that define the compound's potency and selectivity against specific enzymes. For this compound, similar assays would be crucial to determine its precise inhibitory profile against various glutamine-dependent enzymes and other potential targets.

Cell Culture Models for Growth Inhibition Studies (e.g., MTT Assay, Crystal Violet Staining)

Cell culture models are indispensable for evaluating the cytotoxic and growth-inhibitory effects of this compound on various cell lines, particularly cancer cells, given its nature as a glutamine antagonist. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and Crystal Violet staining are widely used to measure cell viability and proliferation. For example, acivicin has been shown to inhibit the growth of human pancreatic carcinoma cells (MIA PaCa-2) by 78% after 72 hours at a concentration of 5 µM wikipedia.org. In rat hepatoma 3924A cells, an LC₅₀ of 1.4 µM was observed after 7 days of incubation ebi.ac.uk. Studies on breast cancer cell lines (MCF-7) revealed that acivicin treatment induced significant apoptotic effects .

Table 2: Cell Growth Inhibition by Acivicin (Parent Compound)

Cell LineConcentration (µM)Incubation TimeEffectReference
Human Pancreatic Carcinoma (MIA PaCa-2)572 hours78% growth inhibition wikipedia.org
Rat Hepatoma (3924A)1.4 (LC₅₀)7 daysGrowth inhibition (colony forming ability) ebi.ac.uk
HCC cells0.7 (IC₅₀)Not specifiedCytotoxicity (for ALDH4A1) researchgate.net

These assays provide fundamental data on the compound's ability to impair cell growth and viability, offering a preliminary assessment of its therapeutic potential and informing further mechanistic studies.

Molecular Biology Techniques (e.g., siRNA for Gene Downregulation, ELISA for Cytokine Quantification)

Molecular biology techniques are crucial for dissecting the precise molecular mechanisms underlying this compound's effects.

siRNA for Gene Downregulation: Small interfering RNA (siRNA) is used to specifically reduce the expression of a particular gene, allowing researchers to confirm if a suspected target gene is indeed responsible for the observed cellular effects. For instance, siRNA-mediated downregulation of ALDH4A1 significantly impaired cell growth, providing support for acivicin's cytotoxic effects being linked to ALDH4A1 inhibition researchgate.net. This approach helps establish a causal link between the compound's action on a specific gene product and the resulting phenotype.

ELISA for Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify proteins, such as cytokines, in biological samples. For compounds affecting cellular processes, particularly those with anti-inflammatory or immunomodulatory potential, ELISA can measure changes in cytokine secretion. For example, acivicin treatment in MCF-7 cells promoted the production of anti-inflammatory cytokines, including IL-4 and IL-10, while reducing tumor necrosis factor alpha (TNF-α) researchgate.net. This indicates that this compound, as a related compound, could be investigated for its immunomodulatory effects through similar cytokine profiling.

These techniques provide detailed molecular insights, helping to validate targets, understand downstream effects, and identify potential biomarkers for this compound's activity.

Theoretical and Computational Investigations

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Meapa-acivicin, docking studies are instrumental in understanding how it interacts with the active sites of its target enzymes, such as γ-glutamyltranspeptidase (GGT). These studies can reveal key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its inhibitory activity.

The binding affinity, often expressed as the binding free energy (ΔG), quantifies the strength of the interaction between a ligand and its protein target. A lower binding energy generally indicates a more stable and potent inhibitor. Computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed to calculate these binding affinities. For instance, a hypothetical docking study of this compound and its analogs against a target enzyme might yield the following data:

This is a hypothetical representation of data.

Such data allows for the ranking of different compounds based on their predicted binding affinities, helping to prioritize which analogs to synthesize and test experimentally. The accuracy of these predictions is continually improving with the development of more sophisticated scoring functions and algorithms.

Computational Modeling of Enzyme-Inhibitor Interactions

Beyond static docking poses, computational modeling, particularly through molecular dynamics (MD) simulations, provides a dynamic view of enzyme-inhibitor interactions. MD simulations track the movements of atoms in a protein-ligand complex over time, offering insights into the conformational changes that occur upon binding and the stability of the interactions.

These simulations can reveal:

Key Amino Acid Residues: Identification of specific amino acid residues within the enzyme's active site that are critical for binding this compound.

Water-Mediated Interactions: The role of water molecules in mediating the interaction between the inhibitor and the enzyme.

Conformational Stability: Assessment of the stability of the inhibitor within the binding pocket over the simulation period.

For example, an MD simulation of this compound bound to GGT could show that the carboxylate group of this compound forms a stable salt bridge with a positively charged arginine residue, while its heterocyclic ring engages in π-π stacking interactions with a tyrosine residue. This level of detail is invaluable for understanding the mechanism of inhibition at the atomic level.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com

For a series of this compound analogs, a QSAR study might involve calculating various molecular descriptors, such as:

Electronic Properties: (e.g., partial charges, dipole moment)

Steric Properties: (e.g., molecular volume, surface area)

Hydrophobic Properties: (e.g., logP)

Topological Indices: (e.g., connectivity indices)

A resulting QSAR equation might look like: pIC50 = c0 + c1logP + c2LUMO + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the partition coefficient, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The coefficients (c0, c1, c2, c3) indicate the relative importance of each descriptor.

This is a hypothetical representation of data.

These models provide a quantitative framework for understanding how modifications to the structure of this compound can impact its inhibitory potency. researchgate.netmdpi.com

In Silico Approaches for Analog Design and Optimization

The insights gained from molecular docking, MD simulations, and QSAR studies can be leveraged for the rational design and optimization of this compound analogs. In silico methods allow for the virtual screening of large compound libraries to identify novel scaffolds that might bind to the target enzyme. nih.gov Furthermore, computational approaches can guide the modification of the this compound structure to improve its properties, such as:

Potency: By designing modifications that enhance binding affinity.

Selectivity: By designing analogs that interact more favorably with the target enzyme over off-target proteins.

Pharmacokinetic Properties: By modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

For example, if computational models suggest that a specific region of the binding pocket is unoccupied, new functional groups can be added to the this compound scaffold to form additional interactions and increase potency. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for accelerating the development of new therapeutic agents. mdpi.com

Table of Compounds Mentioned

Compound Name
This compound

Future Research Trajectories and Broader Academic Implications

Elucidating Underexplored Target Spectra and Off-Target Effects

Meapa-acivicin, as an analogue of acivicin (B1666538), is anticipated to exert its effects through the inhibition of glutamine amidotransferases, enzymes crucial for various metabolic processes. Research into acivicin has shown its interference with the growth of Escherichia coli by targeting the HisHF enzyme, a glutamine amidotransferase involved in histidine biosynthesis. This inhibition by acivicin was observed to be overcome by supplementing the medium with purine (B94841) or histidine, indicating a direct link to these metabolic pathways. Furthermore, comprehensive transcript profiling revealed a complex cellular response, suggesting that acivicin's inhibition resonates through multiple cellular processes beyond a single target fishersci.at.

For this compound, future research should aim to systematically identify and characterize the full spectrum of glutamine-dependent enzymes it interacts with, both on-target and potential off-target effects. This includes exploring its impact on other purine and pyrimidine (B1678525) biosynthesis pathways, amino acid metabolism, and protein synthesis, which are often reliant on glutamine amidotransferases. Understanding these broader metabolic perturbations will be crucial for fully comprehending its biological activity and informing the design of more selective compounds.

Investigating Synergistic Interactions with Other Antimetabolites or Therapeutic Agents

The potential for this compound to act synergistically with other therapeutic agents, particularly antimetabolites, represents a promising research direction. Studies on acivicin, the parent compound, have demonstrated significant synergistic growth inhibitory activity when combined sequentially with 6-thioguanine (B1684491) in murine leukemia L1210 cells wikipedia.org. Pretreatment with acivicin led to a substantial increase in the intracellular accumulation of 6-thioguanine and its lethal metabolites, such as 6-thioguanine monophosphate and triphosphate wikipedia.org. This synergistic effect was also associated with an increase in the intracellular level of 5-phosphoribosyl-1-pyrophosphate, an essential substrate for 6-thioguanine activation, and a 50% increase in the population of S-phase cells, which are more sensitive to 6-thioguanine's actions wikipedia.org.

Given this compound's structural and mechanistic similarities to acivicin, future research should explore analogous combination therapies. Investigating its synergistic potential with other antimetabolites, DNA-damaging agents, or targeted therapies could lead to more effective treatment strategies, potentially allowing for lower doses of individual agents and mitigating adverse effects.

Development of Advanced Analogues with Enhanced Specificity or Potency

The synthesis and evaluation of analogues are critical for optimizing drug properties. Previous work on "stretched" methotrexate (B535133) analogues, which include a 4-amino-4-deoxy-N10-methylpteroyl (MeAPA) moiety, has provided valuable insights into structure-activity relationships nih.gov. For instance, a series of MeAPA-Gabn-Glu derivatives, containing varying numbers of 4-aminobutyryl (Gab) spacers, were developed to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS) nih.gov. While these compounds showed activity as combined inhibitors, increasing the number of Gab spacers led to a steep loss of cell growth inhibitory potency, primarily due to low cellular uptake and a near-total abolition of substrate activity for folylpolyglutamate synthetase nih.gov.

This highlights the importance of structural modifications that balance inhibitory activity with favorable pharmacokinetic properties. Future research on this compound should focus on designing advanced analogues that overcome such limitations. This includes exploring modifications to enhance cellular uptake, improve metabolic stability, and increase specificity for particular glutamine amidotransferases or other identified targets, thereby maximizing potency while minimizing off-target interactions.

Exploration of this compound in Other Biological Systems (e.g., Anti-parasitic, Anti-fungal Applications Beyond Phytopathogens)

While the initial focus of research on this compound may have been in specific areas, its fundamental mechanism as a glutamine antagonist suggests broader applicability. Glutamine metabolism is a critical process in various biological systems, including parasites and fungi, making glutamine amidotransferases attractive targets for anti-parasitic and anti-fungal agents.

Currently, specific detailed research findings on this compound's direct application in anti-parasitic or anti-fungal contexts beyond phytopathogens are underexplored in the readily available literature. However, given the success of other glutamine analogues or metabolic inhibitors in these fields, future research could systematically evaluate this compound's efficacy against a range of parasitic organisms (e.g., Leishmania, Plasmodium) and fungal pathogens (e.g., Candida species). This exploration would involve in vitro and in vivo studies to assess its inhibitory effects on growth, proliferation, and key metabolic enzymes unique to these pathogens, potentially uncovering novel therapeutic uses.

Contribution to Fundamental Understanding of Metabolism and Enzyme Function

The study of this compound, particularly its interaction with glutamine amidotransferases, holds significant academic implications for advancing the fundamental understanding of metabolism and enzyme function. Acivicin's ability to inhibit specific glutamine amidotransferases, such as HisHF in E. coli, has provided a valuable tool for dissecting the roles of these enzymes in complex metabolic networks, including histidine biosynthesis fishersci.at. The observation that acivicin inhibition can trigger complex cellular responses underscores the intricate interconnectedness of metabolic pathways fishersci.at.

Further research into this compound's precise binding mechanisms, kinetic profiles, and downstream metabolic consequences will deepen our knowledge of glutamine-dependent processes. This includes elucidating how its inhibition affects flux through various pathways, cellular energy production, and macromolecular synthesis. Such studies can contribute to a more comprehensive understanding of metabolic regulation, enzyme promiscuity, and the adaptive responses of biological systems to metabolic perturbations, offering insights that extend beyond its direct therapeutic applications.

Q & A

Q. How can interdisciplinary collaboration enhance this compound’s translational potential?

  • Partner with bioinformaticians to analyze high-throughput screening data .
  • Engage pharmacologists and clinicians to align preclinical models with human disease pathophysiology .
  • Share negative results in open-access platforms to prevent redundant efforts .

Methodological Notes

  • Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature-derived evidence to resolve discrepancies .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and include step-by-step workflows in supplementary materials .
  • Ethical Reporting : Disclose funding sources, conflicts of interest, and data accessibility statements per APA and IUPAC guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.